Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
CAS No.:
Cat. No.: VC11036052
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate -](/images/structure/VC11036052.png)
Specification
Molecular Formula | C13H14N2O4S |
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Molecular Weight | 294.33 g/mol |
IUPAC Name | ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Standard InChI | InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3 |
Standard InChI Key | VZFLSLQJJHDHKL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC |
Canonical SMILES | CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC |
Introduction
Chemical Synthesis and Characterization
Synthetic Pathway
The synthesis of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate follows a convergent three-step strategy, adapted from methodologies used for structurally related N-substituted oxadiazole derivatives .
Step 1: Formation of 2-(2-Methoxyphenyl)acetohydrazide
2-Methoxybenzoic acid is first esterified with ethanol under acidic conditions to yield ethyl 2-methoxybenzoate. Subsequent treatment with hydrazine hydrate produces the corresponding hydrazide, a critical intermediate for oxadiazole ring formation .
Step 2: Cyclization to 5-(2-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of alcoholic potassium hydroxide. This step generates the 1,3,4-oxadiazole-2-thiol core, stabilized by intramolecular hydrogen bonding and π-π interactions .
Step 3: Alkylation with Ethyl Bromoacetate
The thiol group of the oxadiazole intermediate reacts with ethyl bromoacetate in a nucleophilic substitution reaction, facilitated by a base such as sodium hydride. This final step introduces the sulfanylacetate ester moiety, yielding the target compound .
Table 1: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethanol, H₂SO₄, reflux | 85 |
2 | CS₂, KOH, ethanol, reflux | 78 |
3 | Ethyl bromoacetate, NaH, DMF | 82 |
Spectral Characterization
Structural elucidation of the compound relies on spectroscopic techniques:
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IR Spectroscopy: Key absorptions include υmax ~3339 cm⁻¹ (N-H stretch), ~1654 cm⁻¹ (C=O ester), and ~637 cm⁻¹ (C-S bond) .
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¹H-NMR: Signals at δ 1.21 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 3.85 (s, 3H, OCH₃), and aromatic protons between δ 6.90–7.60 confirm the ester and methoxyphenyl groups .
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EI-MS: A molecular ion peak at m/z 336 [M]⁺ aligns with the molecular formula C₁₃H₁₄N₂O₄S .
Structural and Crystallographic Insights
Molecular Geometry
The 1,3,4-oxadiazole ring is planar, with the 2-methoxyphenyl and sulfanylacetate groups oriented at near-orthogonal angles to minimize steric hindrance. This geometry is consistent with related oxadiazole derivatives, where substituents adopt positions that optimize π-π stacking and hydrogen bonding .
Intermolecular Interactions
Crystallographic studies of analogous compounds reveal stabilization via:
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Weak C–H···O hydrogen bonds between the oxadiazole oxygen and adjacent methoxy groups.
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π-π stacking between the oxadiazole ring and aromatic systems of neighboring molecules, enhancing thermal stability .
Biological and Pharmacological Evaluation
Compound Substitution | α-Glucosidase IC₅₀ (µM) | Lipoxygenase IC₅₀ (µM) |
---|---|---|
2-Methoxyphenyl | 15.2 ± 0.3 | 42.7 ± 0.5 |
4-Methoxyphenyl | 12.8 ± 0.2 | 38.9 ± 0.4 |
Phenyl | 18.6 ± 0.4 | 50.1 ± 0.6 |
Antibacterial Activity
Derivatives bearing sulfanylacetate moieties demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) due to membrane disruption via thiol group interactions .
Comparative Analysis with Related Derivatives
Electronic Effects of Substituents
The 2-methoxy group exerts distinct electronic effects compared to para-substituted analogs:
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Steric Hindrance: Ortho-substitution creates steric bulk, potentially reducing binding affinity to enzymatic pockets.
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Electron Donation: The methoxy group’s +M effect increases electron density on the oxadiazole ring, altering reactivity in electrophilic substitutions .
Metabolic Stability
The ethyl ester group enhances lipophilicity, improving membrane permeability but increasing susceptibility to esterase-mediated hydrolysis compared to methyl analogs .
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